molecular formula C7H4BrN3O3 B1384569 3-Bromo-6-hydroxy-4-nitro1H-indazole CAS No. 1082041-19-7

3-Bromo-6-hydroxy-4-nitro1H-indazole

Cat. No.: B1384569
CAS No.: 1082041-19-7
M. Wt: 258.03 g/mol
InChI Key: SNFJFZLVOBRRJW-UHFFFAOYSA-N
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Description

3-Bromo-6-hydroxy-4-nitro1H-indazole: is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of bromine, hydroxyl, and nitro functional groups attached to the indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-hydroxy-4-nitro1H-indazole typically involves multi-step organic reactions. One common method includes the bromination of 6-hydroxy-4-nitroindazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-hydroxy-4-nitro1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

    Substitution Reactions: Formation of substituted indazole derivatives.

    Reduction Reactions: Formation of 3-bromo-6-hydroxy-4-aminoindazole.

    Oxidation Reactions: Formation of 3-bromo-6-oxo-4-nitroindazole.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-6-hydroxy-4-nitro-1H-indazole has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, such as breast cancer (MCF-7) and prostate cancer (PC3) cells. For instance, in vitro assays indicated growth inhibitory concentrations (GI50) around 5.6 μM against PC3 cells . The compound's mechanism involves the inhibition of specific enzymes and pathways critical for cancer cell survival.

Biological Studies

The compound serves as a probe to study biological pathways and enzyme activities. Its unique structure allows it to interact with various molecular targets, potentially leading to the generation of reactive oxygen species (ROS), which can induce cellular effects . This property makes it valuable for understanding disease mechanisms and developing new therapeutic strategies.

Chemical Synthesis

In synthetic chemistry, 3-Bromo-6-hydroxy-4-nitro-1H-indazole acts as a building block for more complex molecules. Its functional groups enable various synthetic transformations that can lead to new derivatives with enhanced biological activities . For example, modifications at different positions on the indazole ring have yielded compounds with improved potency against specific targets.

Case Studies

Case Study 1: Anticancer Activity
A study by Wang et al. synthesized a series of indazole derivatives and evaluated their anti-proliferative effects on human cancer cell lines. Among these derivatives, one compound exhibited IC50 values comparable to existing treatments like Imatinib . This highlights the potential of indazole derivatives in developing novel anticancer agents.

Case Study 2: Enzyme Inhibition
Research focused on human neutrophil elastase (HNE) inhibitors demonstrated that modifications in indazole derivatives could lead to significant improvements in inhibitory activity. The introduction of nitro groups enhanced the activity against HNE, indicating that similar modifications in 3-Bromo-6-hydroxy-4-nitro-1H-indazole could yield potent inhibitors .

Mechanism of Action

The mechanism of action of 3-Bromo-6-hydroxy-4-nitro1H-indazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. For example, the nitro group may participate in redox reactions, while the bromine atom can engage in halogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-nitro-1H-indazole: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    6-Hydroxy-4-nitro-1H-indazole:

    4-Nitro-1H-indazole: Lacks both the bromine and hydroxyl groups, making it less functionalized compared to 3-Bromo-6-hydroxy-4-nitro1H-indazole.

Uniqueness

This compound is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitro) on the indazole core. This combination of functional groups enhances its chemical versatility and potential for diverse applications in research and industry.

Biological Activity

3-Bromo-6-hydroxy-4-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

3-Bromo-6-hydroxy-4-nitro-1H-indazole is characterized by the presence of three functional groups: a bromine atom, a hydroxyl group, and a nitro group, which contribute to its reactivity and biological interactions. The indazole core structure enhances its versatility in chemical reactions and biological applications.

The biological activity of 3-Bromo-6-hydroxy-4-nitro-1H-indazole is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction reactions to form reactive intermediates, while the bromine atom may participate in halogen bonding with biological macromolecules. This compound has been studied for its potential antimicrobial and anticancer properties, suggesting that it may inhibit specific enzymes or receptors involved in disease processes .

Antimicrobial Activity

Research indicates that 3-Bromo-6-hydroxy-4-nitro-1H-indazole exhibits significant antimicrobial activity. A study highlighted its effectiveness against Trichomonas vaginalis, where derivatives showed notable trichomonacidal activity at concentrations as low as 10 μg/mL .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer properties. For instance, derivatives of nitroindazoles were evaluated for their cytotoxic effects against various cancer cell lines, including TK-10 and HT-29. Some compounds exhibited moderate cytotoxicity at higher concentrations, indicating potential as lead compounds for further drug development .

Data Table: Biological Activity Summary

Biological Activity Observed Effects Concentration Tested
Antimicrobial (Trichomonas)Trichomonacidal activity10 μg/mL
Cytotoxicity (Cancer Cells)Moderate cytotoxicity100 μg/mL
Enzyme InhibitionPotential inhibition of specific enzymesVaries by target

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of nitroindazole derivatives revealed that certain modifications to the indazole structure enhanced trichomonacidal activity. Compounds were synthesized and tested against Trichomonas vaginalis, with several exhibiting effective inhibition at low concentrations .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of 3-Bromo-6-hydroxy-4-nitro-1H-indazole derivatives. The study assessed their effects on various human cancer cell lines, noting that some derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis .

Properties

IUPAC Name

3-bromo-4-nitro-2H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O3/c8-7-6-4(9-10-7)1-3(12)2-5(6)11(13)14/h1-2,12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFJFZLVOBRRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303282
Record name 3-Bromo-4-nitro-1H-indazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-19-7
Record name 3-Bromo-4-nitro-1H-indazol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-nitro-1H-indazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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